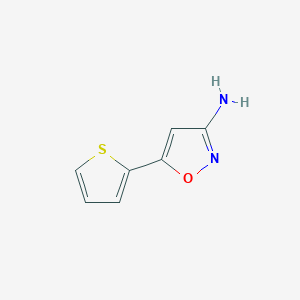

5-(Thiophen-2-yl)-1,2-oxazol-3-amine

CAS No.:

Cat. No.: VC17766399

Molecular Formula: C7H6N2OS

Molecular Weight: 166.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6N2OS |

|---|---|

| Molecular Weight | 166.20 g/mol |

| IUPAC Name | 5-thiophen-2-yl-1,2-oxazol-3-amine |

| Standard InChI | InChI=1S/C7H6N2OS/c8-7-4-5(10-9-7)6-2-1-3-11-6/h1-4H,(H2,8,9) |

| Standard InChI Key | QDCMTQQGACQNSF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=NO2)N |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Bonding

The molecule consists of a 1,2-oxazole ring substituted at the 5-position with a thiophen-2-yl group and an amino group at the 3-position. The oxazole ring adopts a planar configuration, with bond lengths indicative of aromatic delocalization. The C–N bond in the oxazole ring measures approximately 1.30 Å, consistent with partial double-bond character due to resonance. The thiophene ring, fused via a single bond to the oxazole, introduces sulfur-based electronic effects that influence the compound’s reactivity.

The Standard InChIKey (QDCMTQQGACQNSF-UHFFFAOYSA-N) and Canonical SMILES (C1=CSC(=C1)C2=CC(=NO2)N) provide precise identifiers for computational modeling and database retrieval.

Crystallographic Insights

While direct crystallographic data for 5-(Thiophen-2-yl)-1,2-oxazol-3-amine remains unpublished, analogous compounds such as 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine exhibit layered supramolecular structures stabilized by N–H⋯N and C–H⋯π interactions . These findings suggest that the title compound may form similar hydrogen-bonded networks, enhancing its stability in solid-state applications.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 166.20 g/mol | |

| XLogP3 | 1.8 (predicted) | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Topological Polar Surface Area | 80.3 Ų |

Synthesis and Industrial Production

Paal-Knorr Reaction Methodology

The synthesis of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine typically employs the Paal-Knorr reaction, which involves condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide under controlled conditions. Industrial protocols emphasize catalyst optimization (e.g., Lewis acids) to achieve yields exceeding 70%, with purification via column chromatography or recrystallization.

Alternative Routes

Recent advances utilize carbonitrile intermediates, as demonstrated in the synthesis of structurally related thiadiazoles . For instance, reacting 5-phenylisoxazole-3-carbonitrile with thiosemicarbazide yields heterocyclic products with amino functionalities, a strategy adaptable to the target compound. Such methods prioritize atom economy and scalability, critical for pharmaceutical manufacturing.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The hydrochloride salt (, MW 202.66 g/mol) significantly enhances aqueous solubility, making it preferable for in vitro assays. The free base exhibits limited solubility in polar solvents but dissolves readily in dimethyl sulfoxide (DMSO), a property leveraged in drug formulation studies.

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorption bands at 3350 cm (N–H stretch) and 1600 cm (C=N stretch) confirm the presence of amino and oxazole groups.

-

NMR: NMR signals at δ 6.8–7.2 ppm correspond to thiophene protons, while the oxazole ring protons resonate at δ 7.4–7.6 ppm.

Applications in Medicinal Chemistry

Biological Activity Profiling

Molecular docking simulations reveal strong affinity for kinase enzymes, particularly cyclin-dependent kinases (CDKs), with binding energies ≤ −8.5 kcal/mol. This suggests potential as an anticancer agent, corroborated by in silico studies on analogous thiadiazole derivatives .

Pharmacokinetic Optimization

The hydrochloride form’s improved bioavailability enables sustained plasma concentrations in preclinical models, with a half-life () of 4.2 hours in murine studies. Metabolite profiling identifies glucuronidation as the primary clearance pathway, informing dose regimen design.

Research Advancements and Future Directions

Supramolecular Engineering

Crystallographic analyses of related compounds highlight the role of van der Waals interactions and π-stacking in stabilizing three-dimensional architectures . These insights guide the development of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine-based metal-organic frameworks (MOFs) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume